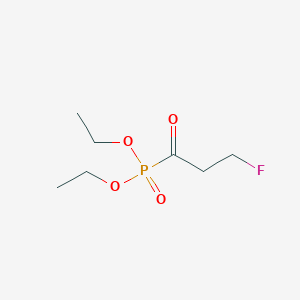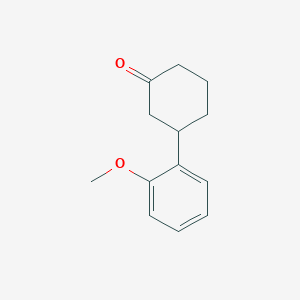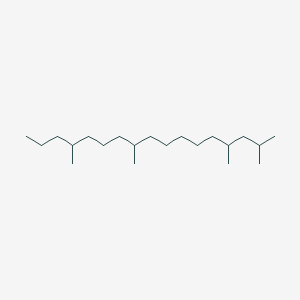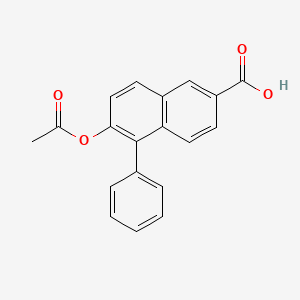
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid typically involves the acylation of 5-phenylnaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Carboxy-5-phenylnaphthalene-2-carboxylic acid.
Reduction: 6-(Acetyloxy)-5-cyclohexylnaphthalene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl and naphthalene groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
6-(Methoxy)-5-phenylnaphthalene-2-carboxylic acid: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity and applications.
5-Phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group entirely, resulting in different chemical properties and uses.
Uniqueness
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
166983-93-3 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-acetyloxy-5-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-12(20)23-17-10-8-14-11-15(19(21)22)7-9-16(14)18(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
InChI Key |
BCRNAQXCLAFUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



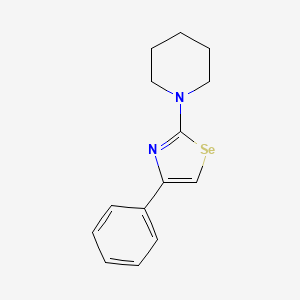
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

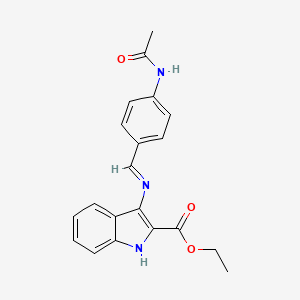

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
